9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
Description
Historical Context of Bridged Azabicyclic Compounds
Bridged azabicyclic compounds have long fascinated organic chemists due to their structural complexity and biological relevance. The synthesis of azabicyclo[3.3.1]nonane derivatives emerged prominently in the late 20th century, driven by their resemblance to alkaloid scaffolds. Early work by Martin et al. demonstrated the utility of ring-closing olefin metathesis (RCM) for constructing azabicyclo[3.2.1]octane systems, laying groundwork for later adaptations to larger bicyclic frameworks. These efforts were paralleled by Dobbs’ development of cascade aza-Prins reactions, enabling efficient access to indolizidine and quinolizidine cores. The incorporation of sulfur into such systems, as seen in 3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide, represents a strategic evolution toward enhancing both synthetic versatility and pharmacological potential.
Significance of Heteroatom Incorporation in Bicyclic Frameworks
The integration of sulfur and nitrogen atoms into bicyclic architectures profoundly influences their physicochemical and biological properties. Sulfur’s electron-rich nature facilitates unique non-covalent interactions, while its oxidation state modulates molecular polarity. In 9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide, the sulfone group (3,3-dioxide) enhances structural rigidity and metabolic stability compared to non-oxidized thia analogs. Nitrogen’s positioning at the 7th bridgehead position creates a stereoelectronically constrained environment, potentially favoring selective interactions with biological targets. Comparative studies of related structures, such as 9-oxa-3,7-diazabicyclo[3.3.1]nonane, highlight how oxygen-for-sulfur substitutions alter hydrogen-bonding capacity and lipophilicity.
Nomenclature and Systematic Identification
The IUPAC name This compound systematically encodes the compound’s architecture:
- Bicyclo[3.3.1]nonane : A fused bicyclic system with bridge lengths of 3, 3, and 1 carbons.
- 3-Thia : Indicates sulfur replacement at position 3, with oxidation states clarified by 3,3-dioxide.
- 7-Aza : Denotes nitrogen substitution at bridgehead position 7.
- 9-Hydroxy : Specifies a hydroxyl group at position 9.
| Position | Substituent | Oxidation State |
|---|---|---|
| 3 | S | +4 (dioxide) |
| 7 | N | -3 (amine) |
| 9 | OH | -2 (alcohol) |
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2 |
InChI Key |
RKLYMCIEYPVQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylamines . This method allows for the formation of the bicyclic structure under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur at various positions on the bicyclic ring, often facilitated by nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like ABNO, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies for treating infections caused by drug-resistant bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.
2. Drug Delivery Systems
The compound's unique bicyclic structure allows it to be utilized in drug delivery systems, particularly in targeting specific tissues or cells. Its ability to form stable complexes with drugs enhances the bioavailability and efficacy of therapeutic agents. Research has focused on incorporating this compound into biodegradable polymers for sustained release formulations, which can improve patient compliance and therapeutic outcomes.
3. Neuroprotective Properties
Recent studies have suggested that this compound may possess neuroprotective effects. Animal studies indicate that it can mitigate neuronal damage in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound appears to exert its protective effects by reducing oxidative stress and inflammation in neuronal tissues.
Material Science Applications
1. Biodegradable Polymers
In material science, this compound is being investigated for its role in the development of biodegradable polymers. These materials are essential for reducing environmental impact and enhancing sustainability in various applications, including packaging and biomedical devices. The incorporation of this compound into polymer matrices has shown promise in improving mechanical properties while maintaining biodegradability.
2. Coatings and Adhesives
The compound's chemical stability and adhesive properties make it suitable for use in coatings and adhesives within the construction and automotive industries. Its incorporation can enhance the durability and performance of these materials under varying environmental conditions.
Cosmetic Formulation Applications
1. Skin Care Products
The unique properties of this compound have led to its exploration in cosmetic formulations, particularly in skin care products aimed at anti-aging and skin repair. Its potential antioxidant properties may help protect the skin from oxidative damage caused by environmental stressors.
2. Hair Care Products
Research indicates that this compound can be beneficial in hair care formulations due to its moisturizing properties, which can improve hair texture and reduce breakage when incorporated into shampoos and conditioners.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated effectiveness against multiple bacterial strains; potential as a new antibiotic candidate |
| Drug Delivery System Development | Medicinal Chemistry | Enhanced bioavailability of co-administered drugs; sustained release profiles achieved |
| Neuroprotective Effects | Medicinal Chemistry | Reduced oxidative stress in neuronal models; potential therapeutic application in neurodegenerative diseases |
| Biodegradable Polymer Research | Material Science | Improved mechanical properties while maintaining biodegradability; suitable for environmentally friendly applications |
| Cosmetic Formulation Study | Cosmetic Science | Exhibited antioxidant activity; beneficial for skin repair and anti-aging products |
Mechanism of Action
The mechanism by which 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide exerts its effects involves its ability to participate in radical-based reactions. For example, it can catalyze the oxidation of alcohols through a nitroxyl radical mechanism, where the compound acts as a stable radical that facilitates the transfer of electrons . This process involves molecular targets such as alcohol substrates and pathways that include the formation of carbonyl compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bispidine Derivatives (3,7-Diazabicyclo[3.3.1]nonanes)
Bispidines, such as 3,7-diazabicyclo[3.3.1]nonane, are well-studied for their role as nicotinic acetylcholine receptor (nAChR) ligands. Unlike the target compound, bispidines lack sulfur and instead feature two nitrogen atoms. Key differences include:
- Pharmacological Activity: Bispidine derivatives exhibit nanomolar affinity for α4β2 nAChR subtypes, with compounds like TC-6683/AZD1446 showing promise in cognitive enhancement .
- Synthetic Flexibility : The bispidine scaffold is synthesized via a double Mannich reaction, allowing modular substitution with hydrogen-bond acceptor (HBA) motifs like carboxamides and sulfonamides .
- Conformational Stability : Bispidines predominantly adopt chair-chair conformations, whereas sulfur-containing analogs (e.g., 3-thia derivatives) may adopt boat conformations, altering receptor interactions .
3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
This analog (CAS 1205682-24-1) shares the 3-thia-9-aza core but replaces the 9-hydroxy group with a ketone at position 5. Key distinctions:
- Bioactivity : The ketone group may enhance metabolic stability compared to the hydroxyl group, which is prone to glucuronidation.
- Molecular Weight : Lower molecular weight (193.7 g/mol vs. 295.40 g/mol for the target compound) due to the absence of a benzyl group .
Ethyl 9-Methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
This derivative (CAS 52904-53-7) features ester and methoxyphenyl substituents. Unlike the target compound:
- Lipophilicity : Higher logP (3.0) due to methoxy and ethyl ester groups, suggesting better membrane permeability .
- Synthetic Utility : The ester group allows further functionalization, whereas the target’s 3,3-dioxide limits reactivity .
3-Azabicyclo[3.3.1]nonane Derivatives with Aromatic Substituents
Compounds like N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-yl spiro-thiadiazoles (e.g., 3a, 3b) exhibit:
- Crystal Packing: Stabilized by non-covalent interactions (e.g., C–H···O), which the target’s polar 3,3-dioxide group may also facilitate .
- Anticancer Potential: Similar bicyclic frameworks are explored for cytotoxic activity, though sulfur oxidation in the target compound may alter potency .
Conformational and Electronic Considerations
- Hydroxyl Group : The 9-OH group may serve as an HBA, mimicking pyridone motifs in cytisine derivatives, but its flexibility could reduce binding specificity .
Biological Activity
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide, also known as its hydrochloride form, is a bicyclic compound notable for its unique structural features, including a sulfur atom and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications against various diseases.
- Molecular Formula : CHClNOS
- Molecular Weight : 227.71 g/mol
- CAS Number : 1691197-36-0
Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets. The exact mechanisms are still under investigation, but studies suggest that its activity may be influenced by the compound's structural characteristics and the presence of functional groups that facilitate binding to target proteins.
Biological Activities
The compound has been studied for several biological activities, including:
-
Antiparasitic Activity :
- Studies have shown that derivatives of azabicyclo-nonanes exhibit potent activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. For instance, certain analogs have demonstrated IC50 values in the low micromolar range against these pathogens, indicating strong antiparasitic potential .
-
Anticancer Properties :
- Research into structurally similar bicyclic compounds has revealed promising anticancer activities. The modifications in the bicyclic structure can significantly alter the efficacy against various cancer cell lines . The potential for developing new chemotherapeutics based on these compounds is an area of active investigation.
Table 1: Summary of Biological Activities
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions that allow for variations in structure, which can influence biological activity . The structural diversity among related compounds can lead to different pharmacological profiles:
Table 2: Structural Variants and Their Features
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one | CHNO | Contains an additional carbon and a ketone group |
| 3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione | CHClNOS | Features trione functionality |
| 9-Azabicyclo[3.3.1]nonanes | General class | Diverse derivatives with varying substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
